molecular formula C9H6ClNO B599416 1-Chloroisoquinolin-7-ol CAS No. 168003-06-3

1-Chloroisoquinolin-7-ol

Cat. No. B599416
M. Wt: 179.603
InChI Key: QUMSWNGLUWDWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278322B2

Procedure details

7-Bromo-1-chloroisoquinoline (2.0 g, 8.25 mmol), bis(pinacolato)diboron (2.20 g, 8.66 mmol), potassium acetate (2.43 g, 24.7 mmol) and PdCl2(dppf)DCM adduct (0.337 g, 0.412 mmol) were combined under nitrogen in dioxane (40 mL) and heated in an oil bath at 100° C. for 24 h. The reaction mixture was cooled, diluted with EtOAc (100 mL) and washed with 10% aqueous KHSO4. The organic phase was dried over Na2SO4, filtered and concentrated to an oil. The oil was dissolved in acetone (100 mL) and a solution of OXONE (5.07 g, 8.25 mmol) in water (20 mL) added over 2 min. The reaction mixture was stirred for 10 min, diluted with aqueous sodium bisulfate solution and stirred for an additional 20 min. and then concentrated to remove acetone. The resulting mixture was filtered to give the title compound (1.4 g) which was used without further purification. LRMS (M+H)+=180.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
[Compound]
Name
PdCl2(dppf)DCM
Quantity
0.337 g
Type
reactant
Reaction Step Four
Name
Quantity
5.07 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[Cl:12])=[CH:4][CH:3]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:14]1.C([O-])(=O)C.[K+].OOS([O-])=O.[K+]>O1CCOCC1.CCOC(C)=O.O.S(=O)(=O)(O)[O-].[Na+]>[Cl:12][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([OH:14])[CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C=CN=C(C2=C1)Cl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
PdCl2(dppf)DCM
Quantity
0.337 g
Type
reactant
Smiles
Step Five
Name
Quantity
5.07 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with 10% aqueous KHSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in acetone (100 mL)
STIRRING
Type
STIRRING
Details
stirred for an additional 20 min.
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.